molecular formula C9H18N2O4S B8357522 N-[2-(Boc-amino)ethyl]ethenesulfonamide

N-[2-(Boc-amino)ethyl]ethenesulfonamide

Cat. No.: B8357522
M. Wt: 250.32 g/mol
InChI Key: GVIKIENGBAHDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Boc-amino)ethyl]ethenesulfonamide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Boc-amino)ethyl]ethenesulfonamide typically involves the reaction of tert-butyl carbamate with a vinyl sulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Materials: Tert-butyl carbamate and vinyl sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Outcome: The product, this compound, is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Boc-amino)ethyl]ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted carbamates .

Scientific Research Applications

N-[2-(Boc-amino)ethyl]ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the modification of biomolecules for studying protein interactions and functions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(Boc-amino)ethyl]ethenesulfonamide involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions and can be removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
  • Tert-butyl 2-(methylamino)ethylcarbamate

Comparison

Compared to similar compounds, N-[2-(Boc-amino)ethyl]ethenesulfonamide is unique due to its vinyl sulfonyl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring selective modifications and transformations .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-[2-(ethenylsulfonylamino)ethyl]carbamate

InChI

InChI=1S/C9H18N2O4S/c1-5-16(13,14)11-7-6-10-8(12)15-9(2,3)4/h5,11H,1,6-7H2,2-4H3,(H,10,12)

InChI Key

GVIKIENGBAHDOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl N-(2-aminoethyl)carbamate (5.00 g, 31.2 mmol) was dissolved in dry dichloromethane (50 mL). Triethylamine (7.02 g, 68.7 mmol) was added and the mixture was cooled in an ice bath, with stirring. 2-Chloroethanesulfonyl chloride (5.09 g, 31.2 mmol) was added dropwise, and the ice bath was removed. The mixture was stirred and allowed to warm to room temperature, stirring overnight. The mixture was partitioned between dichloromethane (150 mL) and 1.5M aqueous sodium carbonate solution (75 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo to give the title compound (7.81 g, quantitative, contains 0.4 equivalents of triethylamine) as a colourless oil. δH (d6-DMSO) 6.53 (dd, 1H, J 16.6, 9.9 Hz), 6.24 (d, 1H, J 16.6 Hz), 5.95 (d, 1H, J 9.9 Hz), 5.06 (br s, 2H), 3.31-3.27 (m, 2H), 3.16-3.12 (m, 2H), 1.45 (s, 9H). LCMS (ES+) 251 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.02 g
Type
reactant
Reaction Step Two
Quantity
5.09 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-Boc ethylenediamine (1.24 g, 7.74 mmol) in methylene chloride (35 ml) at −10 C, was added triethylamine (2.37 ml, 17.0 mmol). 2-chloro-1-ethanesulfonyl chloride (0.809 mL, 7.74 mmol). After 4 hr at −10 C the cold bath was removed and the reaction was stirred for 12 hr at room temperature. The reaction was quenched by the addition of Na2CO3 (sat aq.) and extracted with methylene chloride. The organic extracts were dried (MgSO4) and the solvent evaporated in vacuo to afford the title compound as an oil which was used in the next step without further purification.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.809 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.